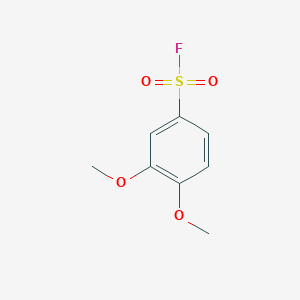3,4-Dimethoxybenzene-1-sulfonyl fluoride
CAS No.: 95546-50-2
Cat. No.: VC6699421
Molecular Formula: C8H9FO4S
Molecular Weight: 220.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95546-50-2 |
|---|---|
| Molecular Formula | C8H9FO4S |
| Molecular Weight | 220.21 |
| IUPAC Name | 3,4-dimethoxybenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C8H9FO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 |
| Standard InChI Key | LCEVVNNKUAEPJM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)F)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular structure of 3,4-dimethoxybenzenesulfonyl fluoride features a benzene core with methoxy (-OCH₃) groups at the 3 and 4 positions and a sulfonyl fluoride (-SO₂F) group at the 1 position. The methoxy groups enhance the electron density of the aromatic ring, while the sulfonyl fluoride group introduces significant electrophilicity. This combination facilitates nucleophilic substitution reactions at the sulfur center, a hallmark of sulfonyl fluoride chemistry .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉FO₄S |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 3,4-Dimethoxybenzenesulfonyl fluoride |
| Key Functional Groups | Methoxy, Sulfonyl Fluoride |
Synthesis and Industrial Production
Industrial-Scale Challenges
Industrial production faces hurdles due to the need for precise temperature control (-35°C to 20°C) and inert atmospheres to prevent hydrolysis of the sulfonyl fluoride group. Multi-step purification processes are often required to isolate the product from byproducts like sulfonic acids .
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonyl fluoride group (-SO₂F) is highly electrophilic, making it susceptible to nucleophilic attack. Common reactions include:
-
Amine Substitution: Reaction with primary or secondary amines yields sulfonamides, pivotal in pharmaceutical synthesis.
-
Hydrolysis: Controlled hydrolysis produces sulfonic acids, though excess water leads to undesired degradation .
Radical Pathways
Recent advancements in photoredox catalysis have expanded the reactivity profile of sulfonyl fluorides. Under blue LED irradiation and in the presence of organosuperbases like DBU (1,8-diazabicycloundec-7-ene), sulfonyl fluorides generate sulfonyl radicals (RSO₂- ). These radicals participate in alkene additions, forming vinyl sulfones with high E selectivity (Fig. 1) .
Figure 1: Proposed Mechanism for Radical Sulfonylation
Applications in Scientific Research
Organic Synthesis
3,4-Dimethoxybenzenesulfonyl fluoride serves as a versatile building block for:
-
Sulfonamide Derivatives: Used in drug discovery for their bioisosteric properties.
-
Polymer Chemistry: Incorporation into polymers enhances thermal stability and chemical resistance .
Biological Studies
Though direct biological data are sparse, analogous sulfonyl fluorides exhibit:
-
Enzyme Inhibition: Covalent modification of serine hydrolases and proteases.
-
Protein Labeling: Site-specific tagging via reaction with nucleophilic amino acid residues .
Table 2: Comparative Bioactivity of Sulfonyl Fluorides
| Compound | Target Enzyme | Application |
|---|---|---|
| 3,4-Dimethoxybenzenesulfonyl fluoride | Serine Proteases (hypothetical) | Enzyme inhibition studies |
| Benzene-1-sulfonyl fluoride | Carbonic Anhydrase | Diagnostic imaging |
Future Directions and Challenges
Expanding Synthetic Utility
Emerging photoredox methodologies could enable novel C-S bond-forming reactions, broadening access to complex sulfone-containing architectures.
Biological Target Identification
High-throughput screening campaigns are needed to map the compound’s interactions with cellular proteins and pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume